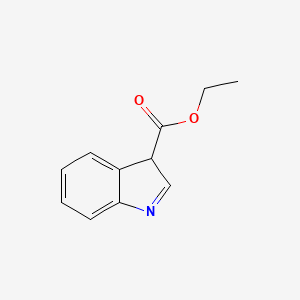

Ethyl 3H-indole-3-carboxylate

Description

Ethyl 3H-indole-3-carboxylate is an indole derivative featuring an ethyl ester group at the 3-position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. This compound serves as a versatile intermediate for synthesizing more complex molecules, particularly those targeting biological receptors or catalytic systems.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

ethyl 3H-indole-3-carboxylate |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,9H,2H2,1H3 |

InChI Key |

ZGKJJGXXLRHSTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C=NC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride Method

While the search results primarily reference the synthesis of the positional isomer (ethyl 1H-indole-2-carboxylate), the methodology can be adapted for the 3-carboxylate derivative:

- Indole-3-carboxylic acid is dissolved in thionyl chloride (SOCl₂) at 0°C

- The reaction mixture is stirred for approximately 1 hour

- The solution is concentrated by rotary evaporation

- Absolute ethanol is added to the resulting acid chloride intermediate

- The mixture is stirred overnight at room temperature

- The product is isolated by filtration or extraction

- Purification is achieved through recrystallization from appropriate solvents like methanol

This method typically yields the desired ethyl ester in high yields (>90% for the 2-carboxylate isomer), and similar efficiency can be expected for the 3-carboxylate derivative.

Synthesis via Indole-3-carboxaldehyde Intermediates

Oxidation of Aldehyde Derivatives

Ethyl 1H-indole-3-carboxylate can be prepared through the oxidation of indole-3-carboxaldehyde compounds, which themselves can be synthesized using the Vilsmeier-Haack formylation:

Preparation of indole-3-carboxaldehyde:

- Anhydrous dimethylformamide (DMF) is used as a solvent

- Phosphorus oxychloride (POCl₃) is slowly added at 0-5°C

- The mixture is stirred for 30-40 minutes to prepare the Vilsmeier reagent

- 2-Methylaniline compound is added to DMF

- The Vilsmeier reagent is added dropwise at 0-5°C

- After stirring at room temperature for 1-2 hours, the mixture is heated to 80-90°C for 5-8 hours

- The reaction is quenched with saturated sodium carbonate solution

- The product is isolated by filtration, dried, and recrystallized

Oxidation and esterification:

- The aldehyde group is oxidized to carboxylic acid

- The resulting indole-3-carboxylic acid is then esterified with ethanol using acid catalysis

Synthesis from Isatin Derivatives

A novel approach involves the transformation of isatin derivatives into indole-3-carboxylic acid compounds, which can then be esterified to produce the target ethyl ester.

Conversion of N-ethyl Isatin to Indole-3-carboxylic Acid

The procedure described in the literature outlines:

- N-ethyl isatin (1a) (1 equivalent) is combined with DMSO solvent (0.1 M) under inert atmosphere

- The reaction mixture is degassed using the Freeze-Pump-Thaw method

- Sodium hydride (6 equivalents) is added portion-wise at room temperature (30°C)

- After stirring for 10 minutes, the mixture is slowly warmed to 80°C

- The reaction proceeds for 2 hours

- After completion (monitored by TLC), the mixture is cooled and quenched with cold 1N HCl solution

- The organic product is extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated

- Purification is achieved either by column chromatography (petroleum ether/ethyl acetate 4:1) or recrystallization from hot ethanol

This method produces 1-ethyl-1H-indole-3-carboxylic acid in 75-82% yield. To obtain ethyl 1H-indole-3-carboxylate, an additional esterification step would be required.

Scale-up Considerations

The laboratory procedure has been successfully implemented at both milligram scale (0.2 mmol) and gram scale (5.7 mmol) with comparable yields (82% and 75% respectively), demonstrating its potential for larger-scale preparations.

Fischer Indole Synthesis Approach

The Fischer indole synthesis represents a classical approach for constructing the indole ring system, which can be subsequently functionalized to incorporate the carboxylate group at position 3.

General Methodology

The Fischer indole synthesis involves:

- Reaction of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone

- Acid-catalyzed rearrangement to form the indole ring

- Subsequent functionalization to introduce the carboxylate group at position 3

- Esterification with ethanol to form the ethyl ester

Conversion from Other Indole Esters

From Ethyl 2-methyl-1H-indole-3-carboxylate

The literature describes the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate, which shares the basic structure with the target compound but contains an additional methyl group at position 2:

- The reaction mixture is poured into a beaker and stirred vigorously until solidification

- Water is added, and the solid is filtered and dried

- Recrystallization with ethanol yields ethyl 2-methyl-1H-indole-3-carboxylate

- Melting point: 180°C

- Spectroscopic characterization:

This compound could potentially serve as a precursor to ethyl 1H-indole-3-carboxylate through demethylation strategies.

Acetylation and Derivatives

The literature documents the acetylation of ethyl 1H-indole-3-carboxylate to form ethyl 1-acetyl-1H-indole-3-carboxylate:

Acetylation Procedure

- Ethyl 1H-indole-3-carboxylate is combined with 2-acetamido-3-ethoxy-3-oxopropanoic acid and pyridine at 288 K (15°C)

- Acetic anhydride is added over 15 minutes

- The reaction mixture turns yellow and is stirred at 333 K (60°C) for 3 hours

- An additional portion of ethyl acetamido malonate is added, and stirring continues for 22 hours

- The reaction is quenched with ice and diluted with water

- The product is extracted and purified

This reaction confirms the existence of established procedures for working with ethyl 1H-indole-3-carboxylate and modifying its structure.

Enzymatic and Reverse Decarboxylation Approaches

Interesting enzymatic approaches have been investigated for the interconversion between indole-3-carboxylic acid and indole:

Reversible Indole-3-carboxylate Decarboxylase

- The enzyme indole-3-carboxylate decarboxylase catalyzes the decarboxylation of indole-3-carboxylic acid to indole

- The reverse reaction (carboxylation) has also been demonstrated:

- Indole (40 mmol) is combined with KHCO₃ (6 mmol), potassium phosphate buffer (pH 6.0), dithiothreitol, and resting cells

- 8% methanol is added to increase indole solubility

- The reaction proceeds at 20°C for a specified time

- This results in formation of indole-3-carboxylic acid with a molar conversion yield of 34%

While this method produces the carboxylic acid rather than the ethyl ester directly, it represents an environmentally friendly approach that could be coupled with esterification to yield the target compound.

Gold-Catalyzed Approaches

Recent advances in synthetic methodology include gold-catalyzed reactions:

Gold(III)-Catalyzed Decarboxylative Coupling

A strategy for gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols has been developed. While this approach focuses on C3-benzylation rather than esterification, it demonstrates the reactivity of the indole-3-carboxylic acid scaffold under gold catalysis.

The reaction produces CO₂ and water as the only byproducts and can be performed under mild conditions without requiring base or other additives.

Comparative Analysis of Preparation Methods

Efficiency and Yield Comparison

| Preparation Method | Starting Material | Key Reagents | Approximate Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | Indole-3-carboxylic acid | Thionyl chloride, ethanol | >90% (estimated) | Simple procedure, high yield | Requires handling of corrosive thionyl chloride |

| Isatin Conversion | N-ethyl isatin | Sodium hydride, DMSO | 75-82% (acid form) | Good yield, scalable | Requires inert atmosphere, additional esterification step |

| Vilsmeier-Haack | 2-Methylaniline | POCl₃, DMF | Variable (multi-step) | Well-established methodology | Multiple steps, requires oxidation and esterification |

| Enzymatic Approach | Indole | KHCO₃, enzyme | 34% (acid form) | Environmentally friendly | Lower yield, requires enzyme preparation |

Reaction Conditions Optimization

Optimal conditions for the various synthetic routes generally include:

- Temperature control: Many reactions require careful temperature regulation, typically ranging from 0-5°C for initial steps to 80-90°C for completion

- Solvent selection: DMF, DMSO, and dichloromethane are commonly used depending on the specific reaction

- Catalyst considerations: Various catalysts including acids, bases, and metals can influence reaction efficiency

- Purification techniques: Column chromatography and recrystallization (particularly from ethanol) are the preferred methods for obtaining pure product

Spectroscopic Characterization

Spectral Data for Identification

The successful synthesis of ethyl 1H-indole-3-carboxylate can be confirmed through spectroscopic analysis:

¹H NMR spectroscopy:

- Characteristic signals for the ethyl group (triplet for CH₃ at ~1.4 ppm, quartet for CH₂ at ~4.4 ppm)

- Aromatic protons of the indole ring system (~7.0-8.0 ppm)

- NH proton signal (variable, typically >8 ppm)

IR spectroscopy:

- Characteristic bands for N-H stretching (~3300 cm⁻¹)

- C=O stretching of the ester group (~1700 cm⁻¹)

- Aromatic C=C stretching (~1600-1400 cm⁻¹)

Mass spectrometry:

- Molecular ion peak at m/z 189 corresponding to C₁₁H₁₁NO₂

Chemical Reactions Analysis

Formylation and Vilsmeier-Haack Reactions

Ethyl 3H-indole-3-carboxylate undergoes formylation at the C3 position using Vilsmeier-Haack conditions (POCl₃/DMF). This reaction produces ethyl 3-formyl-1H-indole-2-carboxylate, a precursor for further functionalization . Key data include:

| Substrate | Reagents/Conditions | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Ethyl indole-2-carboxylate | POCl₃ (5 mL), DMF (16 g), 0–5°C | Ethyl 3-formyl-1H-indole-2-carboxylate | 74–85 | 1–8 |

The reaction proceeds via electrophilic substitution, with the ethoxycarbonyl group directing formylation to the C3 position .

Condensation with Nucleophiles

The aldehyde group in derivatives like ethyl 3-formyl-1H-indole-2-carboxylate reacts with nucleophiles to form hydrazones and heterocyclic derivatives :

-

Acid hydrazides : Reactions with quinoline- or indole-based hydrazides form derivatives (e.g., 7–10 ) with antimicrobial activity .

| Nucleophile | Product Type | Yield (%) | Key Spectral Data (IR/NMR) |

|---|---|---|---|

| 2-Hydrazinyl-benzothiazole | Hydrazone | 60–85 | IR: 1604–1654 cm⁻¹ (C=N, CO); ¹H NMR: δ 8.90 (=CH) |

C–H Functionalization and Arylation

Pd(II)-catalyzed C4-arylation of ethyl 3-acetylindole-2-carboxylate with aryl iodides produces domino C4-arylated/3,2-acetyl migration products (e.g., 5aa ) .

Mechanistic Insights :

-

Arylation occurs via Pd-mediated C–H activation at C4, followed by acetyl migration to C2 .

-

Control experiments confirm migration occurs post-arylation (Scheme 7b–e) .

| Substrate | Aryl Iodide | Catalyst System | Yield (%) |

|---|---|---|---|

| 3-Acetylindole | 4-Iodotoluene | Pd(OAc)₂, Ag₂CO₃, TFA | 83 |

Nucleophilic Substitution Reactions

The ethoxycarbonyl group participates in alkylation under strong bases like lithium diisopropylamide (LDA) :

| Reagent | Base/Solvent | Product | Yield (%) |

|---|---|---|---|

| Benzyl bromide | LDA, THF, −78°C | α-Benzyl-indole-3-acetic acid | 65 |

Annulation and Rearrangement Reactions

This compound participates in -sigmatropic rearrangements with nitroarenes and terminal alkynes to form polysubstituted indoles :

-

DABCO-catalyzed annulation : Produces NH-free 3-carboxylate indoles via N-oxyenamine intermediates .

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Nitroarene + Alkyne | DABCO | Polysubstituted 3-carboxylate indole | 45–72 |

Decarboxylative Reactions

Indole-3-carboxylic acid derivatives undergo decarboxylative acylation with trifluoroacetic anhydride (TFAA), yielding 3-acylated indoles (e.g., 18 ) :

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Indole-3-carboxylic acid | TFAA, Pd(OAc)₂ | 3-Trifluoroacetylindole | 75 |

Scientific Research Applications

Ethyl 3H-indole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds with antiviral, anticancer, and anti-inflammatory properties.

Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3H-indole-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl Indole-2-Carboxylate

- Structure : Ethyl ester at the 2-position of the indole ring.

- Key Differences : Positional isomerism significantly alters electronic properties. The 2-carboxylate group may engage in different hydrogen-bonding interactions compared to the 3-position, affecting solubility and reactivity .

Methyl 1-Methyl-1H-Indole-3-Carboxylate

- Structure : Methyl ester at the 3-position with an additional methyl group at the 1-position.

- Methyl esters generally exhibit lower lipophilicity than ethyl esters, influencing bioavailability .

Ethyl 6-Amino-2-Phenyl-1H-Indole-3-Carboxylate

- Structure: Ethyl ester at the 3-position with amino (6-position) and phenyl (2-position) substituents.

- Key Differences: The amino group enhances hydrogen-bonding capacity, while the phenyl group increases molecular weight (280.32 vs. 189.21 for the parent compound) and lipophilicity (XLogP3 = 3.2) .

Ethyl 1-Acetamido-4-Chloro-5-Fluoro-2-Methyl-1H-Indole-3-Carboxylate

- Structure : Multiple substituents (Cl, F, methyl, acetamido) alongside the 3-carboxylate.

- Key Differences : Halogens increase molecular weight (326.75 g/mol) and polarity, as evidenced by a high melting point (226–228°C) and distinct IR peaks (ν 1704 cm⁻¹ for carbonyl) .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Notable Features |

|---|---|---|---|---|

| Ethyl 3H-indole-3-carboxylate | C11H11NO2 | 189.21 | Not reported | Parent structure, no substituents |

| Ethyl indole-2-carboxylate | C11H11NO2 | 189.21 | Not reported | Positional isomer, lower lipophilicity |

| Methyl 1-methyl-1H-indole-3-carboxylate | C11H11NO2 | 189.21 | Not reported | Methyl ester, steric hindrance at N1 |

| Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | C17H16N2O2 | 280.32 | Not reported | Enhanced H-bonding, higher XLogP3 |

| Ethyl 1-acetamido-4-chloro-5-fluoro-2-methyl-1H-indole-3-carboxylate | C15H16ClFN2O3 | 326.75 | 226–228 | Halogenated, high melting point |

Spectroscopic and Analytical Data

NMR Shifts :

Mass Spectrometry :

- This compound derivatives show molecular ion peaks consistent with their formulas (e.g., m/z 309.1004 for a chloro-substituted analog) .

Q & A

Q. Example Data :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Ethyl CH3 | 1.00 | Triplet |

| Indole H4/H5/H6/H7 | 7.84–6.90 | Multiplet |

| Methoxy (if present) | 3.84 | Singlet |

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

Adhere to GHS hazard warnings (e.g., H303+H313+H333: harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste must be segregated and disposed via certified chemical waste services. For structurally similar indole derivatives, protocols include P264 (wash hands), P305+P351+P338 (eye exposure rinse) .

How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound derivatives?

Advanced Research Question

DFT (e.g., B3LYP/6-31+G(d)) calculates polarizability (α) and hyperpolarizabilities (β, γ). Solvent effects are modeled via IEFPCM. For Ethyl 6-nitro-1H-indole-3-carboxylate, CAM-B3LYP predicted significant β and γ values, indicating strong second/third-order NLO responses. Key steps:

Optimize geometry using DFT.

Compute electronic transitions (TD-DFT).

Q. Computational Parameters :

| Method | Basis Set | Solvent Model | Key Outputs |

|---|---|---|---|

| CAM-B3LYP | 6-31+G(d) | IEFPCM | α = 2.1 × 10⁻²⁴ esu, β = 8.3 × 10⁻³⁰ esu |

What crystallographic refinement strategies are optimal for this compound using SHELX software?

Advanced Research Question

SHELXL is preferred for small-molecule refinement. Steps include:

Data collection (Mo-Kα radiation, CCD detector).

Structure solution via SHELXD (direct methods).

Refinement with SHELXL (full-matrix least-squares).

For high-resolution data, anisotropic displacement parameters improve accuracy. Twinning or disorder requires TWIN/BASF commands .

How do substituents influence the vibrational spectra and hyperpolarizability of this compound?

Advanced Research Question

FT-IR and Raman spectroscopy identify substituent effects. Nitro groups (e.g., in Ethyl 6-nitro-1H-indole-3-carboxylate) show strong NO2 stretching at ~1520 cm⁻¹. Hyperpolarizability increases with electron-withdrawing groups (e.g., -NO2) due to enhanced charge transfer. Compare experimental spectra with DFT-predicted vibrational modes (PED ≥ 10%) .

Q. Vibrational Assignments :

| Mode | Experimental (cm⁻¹) | DFT (cm⁻¹) | PED (%) |

|---|---|---|---|

| C=O stretch | 1725 | 1730 | 85 |

| NO2 symmetric | 1520 | 1535 | 78 |

What methodologies assess the biological activity of this compound derivatives?

Advanced Research Question

- Enzyme inhibition : Kinase assays (e.g., ATPase activity via colorimetry).

- Antimicrobial activity : MIC determination against Gram+/Gram- bacteria.

- Receptor binding : Radioligand displacement assays (e.g., serotonin receptors). Derivatives with halogen or methoxy groups show enhanced bioactivity .

How do structural analogs of this compound compare in spectroscopic and computational studies?

Advanced Research Question

Compare NMR/DFT data of analogs (e.g., Ethyl 5-methoxy-3-methyl vs. Ethyl 6-nitro derivatives). Substituent position alters electron density:

Q. HOMO-LUMO Comparison :

| Derivative | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| Ethyl 6-nitro | -6.8 | -2.6 | 4.2 |

| Ethyl 5-methoxy | -5.9 | -1.5 | 4.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.